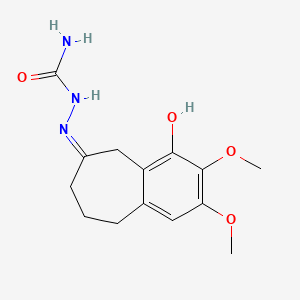![molecular formula C26H21N3OSn B14653370 {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide CAS No. 52026-19-4](/img/structure/B14653370.png)
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. This particular compound features a phenylimino group, a triphenylstannyl group, and a cyanamide group, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide typically involves the reaction of triphenylstannyl chloride with a suitable precursor containing the phenylimino and cyanamide groups. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include anhydrous ether and benzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The key is to maintain strict control over reaction conditions, such as temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions .
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically require catalysts such as palladium or platinum and are carried out under inert atmospheres
Major Products
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield organotin oxides, while reduction can produce simpler organotin compounds.
科学的研究の応用
{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties .
作用機序
The mechanism of action of {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
- Triphenylstannyl 2-((E)-(4-hydroxy-3-((E)-((4-(methoxycarbonyl)phenyl)imino)methyl)phenyl)-diazenyl)benzoate
- Methyl 2-((E)-(4-hydroxy-3-((E)-((4-(triphenylstannyl)oxy)carbonyl)phenyl)imino)methyl)phenyl)-diazenyl)benzoate
- Triphenylstannyl 2-((E)-(4-hydroxy-3-((E)-((4-(triphenylstannyl)oxy)carbonyl)phenyl)imino)methyl)phenyl)-diazenyl)benzoate
Uniqueness
What sets {(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
特性
CAS番号 |
52026-19-4 |
|---|---|
分子式 |
C26H21N3OSn |
分子量 |
510.2 g/mol |
IUPAC名 |
triphenylstannyl N-cyano-N'-phenylcarbamimidate |
InChI |
InChI=1S/C8H7N3O.3C6H5.Sn/c9-6-10-8(12)11-7-4-2-1-3-5-7;3*1-2-4-6-5-3-1;/h1-5H,(H2,10,11,12);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
MZRICIOQWRGOET-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)N=C(NC#N)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



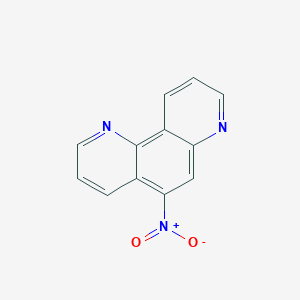
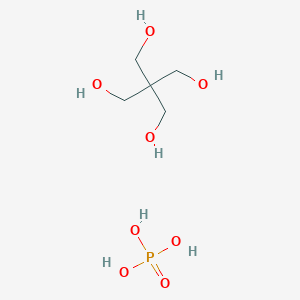


![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)
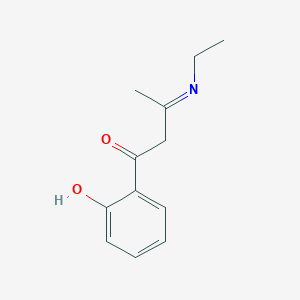
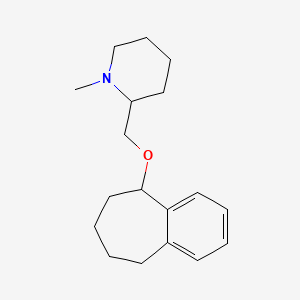
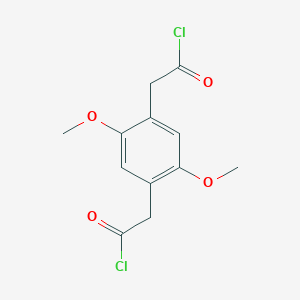
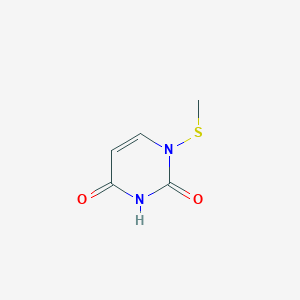
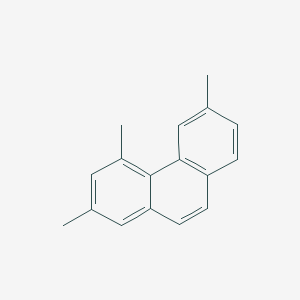
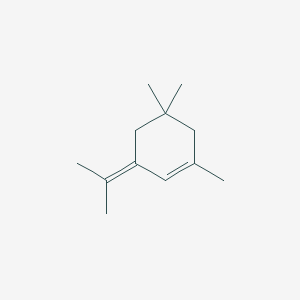
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
